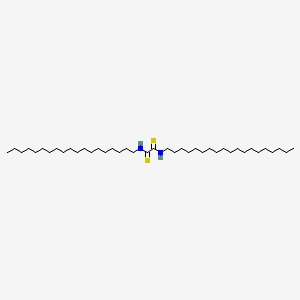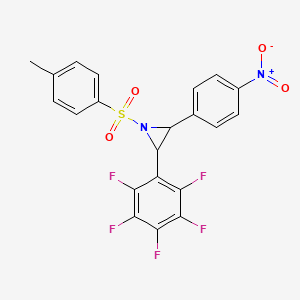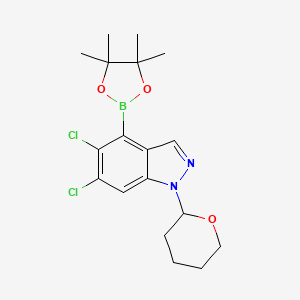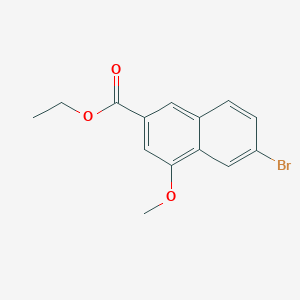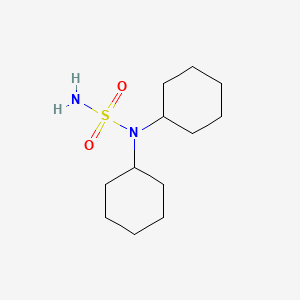
N,N-dicyclohexylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dicyclohexylsulfamide: is an organic compound with the molecular formula C12H24N2O2S . It is a sulfamide derivative characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dicyclohexylsulfamide can be synthesized through the condensation reaction of sodium cyclamate in the solid state. This process involves heating sodium cyclamate, which promotes the formation of the desired sulfamide compound .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-dicyclohexylsulfamide undergoes various chemical reactions, including nucleophilic substitution reactions (SN1 and SN2), oxidation, and reduction reactions .
Common Reagents and Conditions:
Nucleophilic Substitution Reactions: These reactions often involve the use of solvents with specific properties such as dielectric constant and hydrogen-bonding ability.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, leading to the formation of various reduced products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted sulfamides, while oxidation and reduction reactions produce oxidized or reduced derivatives of this compound .
Scientific Research Applications
N,N-dicyclohexylsulfamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has demonstrated anxiolytic and anticonvulsant activities, making it a potential candidate for the development of drugs targeting the central nervous system.
Biological Research: The compound’s ability to interact with the benzodiazepine binding site of the GABAA receptor suggests its potential use in studying neurological disorders and developing therapeutic agents.
Industrial Applications: this compound is used in the production of various industrial chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-dicyclohexylsulfamide involves its interaction with specific molecular targets, such as the benzodiazepine binding site of the GABAA receptor. This interaction leads to anxiolytic and anticonvulsant effects by modulating the activity of the receptor and influencing neurotransmitter release in the central nervous system .
Comparison with Similar Compounds
N,N-diphenethylsulfamide: Another sulfamide derivative with similar anxiolytic and anticonvulsant activities.
N,N-dimethylsulfamide: A structurally related compound with different chemical properties and applications.
Uniqueness: N,N-dicyclohexylsulfamide is unique due to its specific interaction with the benzodiazepine binding site of the GABAA receptor, which distinguishes it from other sulfamide derivatives. Its unique chemical structure also contributes to its distinct physical and chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H24N2O2S |
|---|---|
Molecular Weight |
260.40 g/mol |
IUPAC Name |
[cyclohexyl(sulfamoyl)amino]cyclohexane |
InChI |
InChI=1S/C12H24N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,13,15,16) |
InChI Key |
BCXPMVBVPKVCID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
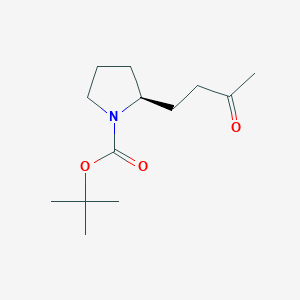
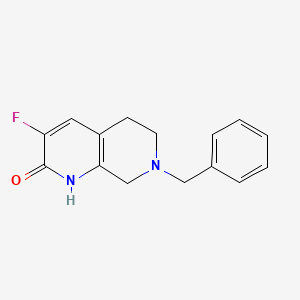
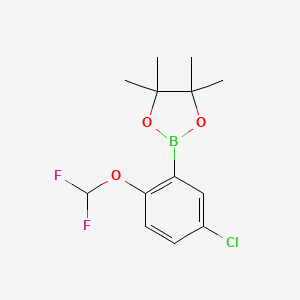
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)
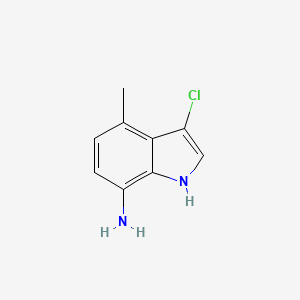

![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)

